2-[(1S,2S)-1-amino-2-hydroxypropyl]phenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
2-[(1S,2S)-1-amino-2-hydroxypropyl]phenol |
InChI |
InChI=1S/C9H13NO2/c1-6(11)9(10)7-4-2-3-5-8(7)12/h2-6,9,11-12H,10H2,1H3/t6-,9+/m0/s1 |
InChI Key |
JXKFVSLCCUBGIK-IMTBSYHQSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC=CC=C1O)N)O |
Canonical SMILES |
CC(C(C1=CC=CC=C1O)N)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 1s,2s 1 Amino 2 Hydroxypropyl Phenol and Its Analogues
Total Synthesis Approaches to the Compound
Total synthesis of 2-[(1S,2S)-1-amino-2-hydroxypropyl]phenol requires precise control over both enantioselectivity and diastereoselectivity to obtain the desired (1S,2S) configuration.
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of the target molecule reveals several possible disconnections. A primary disconnection can be made at the carbon-nitrogen bond of the amino alcohol, leading to a corresponding α-hydroxy ketone and an amine source. Another key disconnection is the carbon-carbon bond between the propyl side chain and the phenol (B47542) ring.
A logical retrosynthetic strategy would involve disconnecting the C-N bond, which simplifies the molecule to a chiral α-hydroxy ketone precursor. This precursor, in turn, can be derived from a simpler starting material like 2-hydroxyacetophenone. The stereocenters can then be introduced through stereoselective reactions.
| Disconnection | Synthons | Possible Reagents |
| C-N bond | α-hydroxy carbonyl electrophile and a nucleophilic amine | 2-hydroxy-1-(2-hydroxyphenyl)propan-1-one and ammonia (B1221849) or an ammonia equivalent. |
| C-C bond (propyl-phenol) | Phenol nucleophile and a propyl electrophile with amino and hydroxyl groups | Phenol and a chiral aminoepoxide or a related electrophile. |
This analysis suggests that a key intermediate would be a 2-hydroxy-1-(2-hydroxyphenyl)propan-1-one, which can then be subjected to a stereoselective amination process.
Enantioselective and Diastereoselective Synthesis Strategies
The synthesis of the syn-1,2-amino alcohol moiety with the (1S,2S) configuration is the most critical aspect. Several modern synthetic methods can be employed to achieve this.
One powerful approach is the proline-catalyzed asymmetric Mannich reaction . thieme-connect.com This organocatalytic method can be used to react an aldehyde, an amine, and a ketone to produce β-amino ketones with high enantioselectivity and diastereoselectivity. thieme-connect.com For the synthesis of our target compound, a variation of this reaction using a protected 2-hydroxybenzaldehyde, methylamine, and a ketone could establish the desired stereochemistry.
Another effective strategy is the Sharpless asymmetric aminohydroxylation . This reaction allows for the direct conversion of an alkene into a 1,2-amino alcohol with high enantioselectivity. thieme-connect.com Starting with a 2-vinylphenol derivative, this method could directly install the amino and hydroxyl groups with the correct stereochemistry.
Substrate-controlled diastereoselective methods can also be employed. If one stereocenter is set, it can direct the formation of the second. For instance, an enantiomerically pure α-hydroxy aldehyde derived from 2-hydroxybenzaldehyde could undergo a diastereoselective amination.
More recent developments include copper-catalyzed reductive coupling reactions for the enantioselective addition of N-substituted allyl groups to ketones. acs.org This could be adapted to form the carbon-carbon bond of the side chain while setting one of the stereocenters.
Key Reaction Steps and Catalytic Systems
Several key reaction steps and catalytic systems are central to the successful synthesis of this compound.
Palladium-catalyzed allylic C-H amination represents a modern and efficient method for constructing syn-1,2-amino alcohols. nih.govacs.org This reaction can be performed on chiral homoallylic N-tosyl carbamates, leading to the formation of oxazolidinone products which can be subsequently hydrolyzed to the desired amino alcohol. nih.govacs.org A plausible route would involve the synthesis of a chiral homoallylic carbamate (B1207046) derived from a 2-substituted phenol.
| Catalytic System | Reaction | Advantages |
| Pd(II)/bis-sulfoxide | Diastereoselective allylic C-H amination | High diastereoselectivity for syn products, good functional group tolerance. nih.govacs.org |
| Proline | Asymmetric Mannich reaction | High enantioselectivity and diastereoselectivity, organocatalytic. thieme-connect.com |
| Osmium/chiral ligand | Asymmetric aminohydroxylation | Direct conversion of alkenes to amino alcohols, high enantioselectivity. thieme-connect.com |
| Copper/chiral ligand | Reductive coupling | Enantioselective formation of C-C bonds. acs.org |
The synthesis of the 2-aminophenol (B121084) core itself can be achieved through various methods, including the ruthenium-catalyzed C-H mono- and dihydroxylation of anilides , which offers excellent regioselectivity. acs.org Another approach is the regioselective synthesis from N-arylhydroxylamines via a acs.orgacs.org-sigmatropic rearrangement. rsc.org
Chemoenzymatic Synthesis of the Compound and Stereoisomers
Chemoenzymatic approaches combine the selectivity of enzymes with the practicality of chemical synthesis to create efficient and environmentally friendly routes to chiral molecules.
Enzyme Selection and Optimization for Chiral Resolution
Enzymes are highly effective in resolving racemic mixtures of chiral compounds. For the synthesis of this compound, lipases are excellent candidates for the kinetic resolution of a racemic mixture of a suitable ester precursor. The enzyme would selectively hydrolyze one enantiomer, allowing for the separation of the two.
Transaminases (TAs) or amine dehydrogenases (AmDHs) could be used for the asymmetric synthesis of the amino group. Starting from a ketone precursor, these enzymes can install the amine with high enantioselectivity.
| Enzyme Class | Application | Substrate Example |
| Lipase | Kinetic resolution of esters | Racemic ester of 2-hydroxy-1-(2-hydroxyphenyl)propyl acetate |
| Transaminase | Asymmetric amination of a ketone | 2-hydroxy-1-(2-hydroxyphenyl)propan-1-one |
| Imine Reductase (IRED) | Asymmetric reductive amination | Imine formed from 2-hydroxy-1-(2-hydroxyphenyl)propan-1-one and an amine |
The selection of the specific enzyme and the optimization of reaction conditions (pH, temperature, solvent) are crucial for achieving high enantiomeric excess (ee) and yield.
Biocatalytic Transformations in the Synthesis Pathway
A fully enzymatic or chemoenzymatic route can be envisioned. For instance, a one-pot sequential enzymatic hydroxymethylation and asymmetric reductive amination has been demonstrated for the synthesis of chiral N-substituted 1,2-amino alcohols. researchgate.net This approach could be adapted by starting with a suitable phenolic aldehyde.
Another strategy involves the use of imine reductases (IREDs) . researchgate.net These enzymes can catalyze the asymmetric reduction of a pre-formed imine or an imine formed in situ from a ketone and an amine source. This would be a highly efficient method to set the stereochemistry of the amino group. The diastereoselectivity could be controlled by the choice of enzyme and the substrate.
The combination of a chemical step to create a prochiral ketone, followed by a highly selective enzymatic reduction and amination, represents a powerful and sustainable approach to the synthesis of this compound and its stereoisomers.
Green Chemistry Principles in the Synthesis of the Compound
The application of green chemistry principles to the synthesis of aminophenol derivatives aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Research into the synthesis of related structures provides insight into sustainable methodologies that could be adapted for this compound.
A key principle of green chemistry is the use of environmentally benign solvents or solvent-free conditions. Water is an ideal green solvent, and visible-light photoredox catalysis has been successfully employed for the synthesis of 1,2-amino alcohols in aqueous media at room temperature. rsc.org This method involves the decarboxylative radical coupling of N-aryl amino acids with aldehydes or ketones, offering a mild and effective route to produce these structures from readily available starting materials. rsc.org
Another green approach is the use of electrochemical synthesis, which avoids the need for chemical oxidizing or reducing agents. researchgate.net For instance, the electrochemical oxidation of acetaminophen (B1664979) (a para-aminophenol derivative) in the presence of nucleophiles has been shown to produce new derivatives through an environmentally friendly, reagent-less method with high atom economy. researchgate.net The primary byproduct in many green syntheses is often water, significantly reducing the generation of hazardous waste. researchgate.net
Catalysis is a cornerstone of green chemistry, particularly the use of recyclable and highly efficient catalysts. Nanoparticle catalysts, such as imidazolium (B1220033) chlorozincate (II) ionic liquid supported on Fe3O4 nanoparticles (LAIL@MNP), have been used for the synthesis of benzoxazoles from 2-aminophenol derivatives. researchgate.net These reactions can be performed under solvent-free sonication, leading to faster reaction rates, high yields, and mild conditions. researchgate.net The magnetic nature of the Fe3O4 support allows for easy recovery and reuse of the catalyst, aligning with green chemistry goals. researchgate.net
"Grindstone chemistry," a solvent-free mechanochemical method, offers an energy-efficient and rapid procedure for synthesizing aminoalkyl naphthols, which are structurally related to aminophenols. ijcmas.com This one-pot, three-component reaction involves simply grinding the reactants together with a catalyst at ambient temperature, demonstrating operational simplicity and high yields. ijcmas.com
Table 1: Comparison of Green Synthetic Methods for Aminophenol Analogues
| Method | Catalyst | Solvent | Key Advantages | Reference |
| Visible-Light Photoredox Catalysis | Photoredox Catalyst (e.g., Eosin Y) | Water | Mild conditions, use of renewable light energy, aqueous medium. | rsc.org |
| Electrochemical Synthesis | None (uses electrode) | Aqueous Buffer | Reagent-less, high atom economy, safe waste products. | researchgate.net |
| Solvent-Free Sonication | LAIL@MNP (recyclable) | None | Short reaction times, high yields, catalyst is reusable. | researchgate.net |
| Grindstone Chemistry | Methane Sulphonic Acid | None | Energy efficient, rapid, operational simplicity, solvent-free. | ijcmas.com |
Scalable Synthesis and Process Chemistry Considerations for Research
Transitioning a synthetic route from laboratory research to a larger, scalable process introduces several critical considerations. The goal is to develop a robust, safe, and economically viable process. For aminophenol derivatives, traditional methods often involve harsh conditions and generate significant waste, such as the iron powder reduction of nitrophenols. chemicalbook.com Modern process chemistry aims to overcome these limitations.
Catalytic hydrogenation of nitrophenols is a common and scalable alternative to stoichiometric reductions. acs.org This method offers high selectivity and cleaner reaction profiles. However, the choice of catalyst, solvent, and reaction conditions (temperature, pressure) is crucial for both efficiency and safety. For instance, the synthesis of 2,6-dichloro-4-aminophenol utilizes catalytic hydrogenation where toluene (B28343) is used as a solvent, allowing the organic layer from a previous diazotization step to be used directly, thus simplifying the process flow. patsnap.com
Reaction conditions must be carefully controlled for safe and efficient scale-up. The alkaline hydrolysis of 2-amino-5-alkyl-benzenesulfonic acids to produce 2-amino-5-alkyl-phenols is performed under high pressure (2 to 120 bar) and temperature (250 to 400 °C). google.com Controlling these parameters is vital for achieving high yields and ensuring the safety of the operation. The work-up procedure is also a key consideration. In this case, the alkaline reaction mixture is diluted and neutralized with a mineral acid to isolate the product as a salt. google.com
Purification on a large scale must be efficient and avoid chromatographic methods where possible. Crystallization, distillation, and extraction are preferred techniques. For example, in one synthesis of a 2-amino-5-nitrophenol (B90527) derivative, the final product was isolated by crystallization from n-hexane after a simple wash to remove the acid catalyst, achieving a high yield of 95%. google.com
Table 2: Process Chemistry Considerations for Aminophenol Synthesis
| Consideration | Example Process | Details | Reference |
| Starting Material | Synthesis of 2,6-dichloro-4-aminophenol | Uses p-nitroaniline as a raw material, proceeding through chlorination, diazonium hydrolysis, and hydrogenation. | patsnap.com |
| Reaction Conditions | Alkaline Hydrolysis | Performed at high temperatures (280-330 °C) and pressures (10-40 bar) for efficient conversion. | google.com |
| Solvent/Byproduct Recycling | Industrial o-aminophenol synthesis | Hydrogen sulfide (B99878) gas is recovered to produce sodium hydrosulfide (B80085) for reuse; wastewater is treated for recycling. | chemicalbook.com |
| Process Simplification | Hydrogenation of 2,6-dichloro-4-nitroaniline | The organic layer (toluene) from the previous step is directly used in the hydrogenation, simplifying the workflow. | patsnap.com |
| Purification | Synthesis of a 2-amino-5-nitrophenol derivative | The crude product is purified by washing and crystallization from n-hexane, avoiding chromatography. | google.com |
Stereochemical Investigations and Isomeric Forms of 2 1s,2s 1 Amino 2 Hydroxypropyl Phenol
Importance of Stereochemistry for Biological Activity Research
The biological activity of chiral molecules is intrinsically linked to their stereochemistry. In a manner analogous to a key fitting into a lock, the specific three-dimensional structure of a molecule dictates its ability to bind to and interact with biological targets such as enzymes and receptors. For phenylpropanolamine derivatives, a class of compounds to which 2-[(1S,2S)-1-amino-2-hydroxypropyl]phenol belongs, stereoisomerism is known to have a profound impact on their pharmacological effects.
The presence of two chiral centers in the propanolamine (B44665) side chain of this compound gives rise to four possible stereoisomers: (1S,2S), (1R,2R), (1S,2R), and (1R,2S). The (1S,2S) and (1R,2R) isomers are enantiomers of each other, as are the (1S,2R) and (1R,2S) isomers. The relationship between any other pair is diastereomeric. These subtle differences in spatial arrangement can lead to significant variations in biological activity. For instance, in related adrenergic agonists, one enantiomer often exhibits significantly higher potency than its mirror image. This is because the binding pockets of biological receptors are themselves chiral, composed of L-amino acids, and thus will interact differently with each enantiomer.
Recent research into ortho-aminophenol derivatives has highlighted their potential as inhibitors of ferroptosis, a form of regulated cell death. nih.gov While this research did not specifically investigate this compound, it underscores the therapeutic potential of this class of compounds and the importance of synthesizing and testing specific stereoisomers to identify the most active and selective candidates. nih.gov The unique intramolecular hydrogen bonding opportunities in ortho-aminophenol derivatives can influence their conformation and, consequently, their biological activity. nih.gov
Resolution and Separation Techniques for Stereoisomers of the Compound
The separation of stereoisomers, a process known as resolution, is a critical step in stereochemical research. Given the different biological activities of enantiomers and diastereomers, obtaining stereochemically pure compounds is essential for accurate pharmacological evaluation. Several techniques are available for the resolution of chiral compounds like this compound.
Chromatographic Methods: High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used method for separating enantiomers. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven effective for the resolution of a wide range of chiral compounds, including those with multiple stereocenters. nih.gov Another approach involves pre-column derivatization with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral stationary phase.
Crystallization Methods: Diastereomeric salt formation is a classical method for resolving racemic mixtures of amines. This involves reacting the racemic amine with a single enantiomer of a chiral acid. The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. Subsequent liberation of the amine from the separated salt yields the pure enantiomers.
Conformational Analysis and Stereochemical Assignments
Conformational analysis aims to understand the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The preferred conformation of a molecule can significantly influence its interaction with a biological target. For this compound, the relative orientations of the phenyl ring, the hydroxyl group on the ring, and the amino and hydroxyl groups on the side chain are of particular interest.
Spectroscopic and Computational Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for conformational analysis in solution. nih.gov By analyzing coupling constants and through-space interactions (e.g., Nuclear Overhauser Effect), it is possible to deduce the preferred conformations of the molecule. For instance, NMR has been used to study the conformation of other aminophenol derivatives and their interactions. mdpi.com
X-ray crystallography provides definitive information about the solid-state conformation of a molecule. nih.gov Determining the crystal structure of this compound or one of its salts would provide precise bond lengths, bond angles, and torsional angles, offering a detailed snapshot of its three-dimensional structure. nih.gov
Computational methods, such as Density Functional Theory (DFT), can be used to model the potential energy surface of the molecule and predict its stable conformations. nih.gov These calculations can complement experimental data from NMR and X-ray crystallography and provide insights into the energetic barriers between different conformations.
The absolute stereochemistry of a chiral molecule is typically assigned using methods such as X-ray crystallography of a derivative containing a known chiral center or through stereoselective synthesis from a starting material of known configuration. nih.govnih.gov For this compound, its designation indicates that the stereocenters at positions 1 and 2 of the propyl chain have the S configuration. This assignment would have been determined through rigorous experimental analysis.
Molecular and Cellular Mechanisms of Action of 2 1s,2s 1 Amino 2 Hydroxypropyl Phenol
Identification and Characterization of Molecular Targets
There is a notable lack of specific research identifying the molecular targets of 2-[(1S,2S)-1-amino-2-hydroxypropyl]phenol.
Receptor Binding and Ligand-Target Interactions
No studies detailing the receptor binding profile or specific ligand-target interactions of this compound are present in the available scientific literature.
Enzyme Modulation and Inhibition Kinetics
Information regarding the modulation of any specific enzymes by this compound, including data on inhibition kinetics, is not currently available.
Protein-Protein Interaction Studies
There are no published studies that investigate the effects of this compound on protein-protein interactions.
Cellular Pathway Modulation by the Compound
The influence of this compound on cellular pathways remains uninvestigated.
Signal Transduction Cascades Affected
There is no available data to indicate which, if any, signal transduction cascades are affected by this compound.
Gene Expression and Proteomic Alterations
No studies on the global effects of this compound on gene expression or the proteome have been published.
Subcellular Localization and Compartmentalization Studies
There is currently no direct evidence detailing the specific subcellular localization and compartmentalization of "this compound." However, based on the behavior of other phenolic compounds and molecules with similar functional groups, some general hypotheses can be formulated.
Many phenolic compounds are known to interact with cellular membranes and proteins. The lipophilicity of the phenol (B47542) ring may allow for passive diffusion across cell and organelle membranes. The presence of hydroxyl and amino groups, which can participate in hydrogen bonding, might influence its interaction with specific subcellular compartments.
For instance, studies on other aminophenols suggest that mitochondria can be a critical target. Research on p-aminophenol (PAP) indicated that it induces toxicity by targeting mitochondria, leading to a decrease in cellular ATP levels. nih.gov This suggests that "this compound" could potentially localize within or interact with mitochondrial membranes, affecting cellular respiration and energy metabolism.
Furthermore, some aminophenol derivatives have been shown to interact with nuclear components. While direct binding to DNA is one possibility, interaction with nuclear proteins is another. For example, some aminophenol derivatives have been investigated for their potential as atypical retinoids, which act on nuclear receptors to regulate gene expression. nih.gov
It is important to emphasize that without specific experimental data, these remain educated hypotheses based on the activities of related compounds. High-resolution imaging studies using techniques like immunoelectron microscopy or fluorescently-labeled analogs would be necessary to determine the precise subcellular distribution of "this compound."
Mechanistic Insights from In Vitro Cellular Models
In vitro studies using various cell lines are crucial for elucidating the cellular mechanisms of a compound. While no studies have specifically used "this compound," research on related aminophenol derivatives provides valuable insights into its potential effects on cellular processes.
A variety of cell lines have been employed to study the effects of aminophenol derivatives, revealing cell-type-specific responses.
Kidney Cells: The human proximal tubular kidney cell line, HK-2, has been used to study the nephrotoxicity of aminophenols like p-aminophenol (PAP) and its derivatives. researchgate.net These studies show that such compounds can induce cellular impairment, highlighting the kidney as a potential target.
Cancer Cell Lines: The antiproliferative effects of aminophenol derivatives have been assessed in a range of human cancer cell lines. nih.govnih.gov For example, the growth inhibitory effects of p-alkylaminophenols and p-acylaminophenols have been investigated, with their potency varying based on the length of their alkyl chains. nih.gov
Primary Cells: Studies on rabbit renal proximal tubules have been instrumental in understanding the mechanisms of p-aminophenol-induced toxicity, demonstrating effects like glutathione (B108866) depletion and inhibition of respiration. nih.gov
The choice of cell model is critical, as the metabolic capabilities and signaling pathways can vary significantly between cell types, leading to different outcomes upon treatment with a compound.
The biological effects of many compounds, including aminophenol derivatives, are often dependent on their concentration.
Studies on various aminophenol derivatives have demonstrated a clear concentration-dependent effect on cell viability and other cellular processes. For example, in studies with p-aminophenol on renal proximal tubules, cell death was observed in a time and concentration-dependent manner, with concentrations of 0.5 mM and 1 mM causing significant toxicity. nih.gov Similarly, newly synthesized 4-aminophenol (B1666318) derivatives showed a concentration-dependent inhibition of enzymes like amylase and glucosidase. mdpi.com
At lower concentrations, some phenolic compounds may exhibit antioxidant properties, while at higher concentrations, they can become pro-oxidant, leading to cellular stress and apoptosis. This dual activity is a common feature of many polyphenols. The concentration at which a switch from beneficial to detrimental effects occurs is a critical parameter in determining the therapeutic potential of a compound.
The table below summarizes the concentration-dependent effects observed for related aminophenol compounds in different cell models.
| Cell Line/Model | Compound | Concentration | Observed Effect | Reference |
| Rabbit Renal Proximal Tubules | p-Aminophenol (PAP) | 0.5 mM | 50% depletion of cellular glutathione within 1 hour | nih.gov |
| Rabbit Renal Proximal Tubules | p-Aminophenol (PAP) | 1 mM | 30% inhibition of respiration and 60% decrease in cellular ATP at 2 hours, leading to cell death | nih.gov |
| Human DNA | 4-Aminophenol Schiff base derivatives | up to 500 ppm | Concentration-dependent inhibition of α-amylase and α-glucosidase | mdpi.com |
| HK-2 Cells | p-Aminophenol (PAP) | 1 mM | Decreased cell viability, glutathione levels, and ATP levels at 2 and 4 hours | researchgate.net |
These findings underscore the importance of conducting dose-response studies to fully characterize the biological activity of "this compound."
Preclinical Pharmacological and Biological Activities of 2 1s,2s 1 Amino 2 Hydroxypropyl Phenol
In Vitro Biological Assay Systems
There is no available information in published literature regarding the evaluation of 2-[(1S,2S)-1-amino-2-hydroxypropyl]phenol in any in vitro biological assay systems. This includes a complete lack of data for the following:
Cell-Based Assays for Specific Activities
No studies have been reported that investigate the anti-inflammatory, antimicrobial, neuroprotective, or any other specific activities of this compound in cell-based models.
Biochemical Assays for Enzyme Inhibition/Activation
The effect of this compound on any specific enzymes has not been documented in the public domain. There are no published biochemical assays detailing its potential to inhibit or activate enzymatic pathways. While some research has explored the enzymatic inhibition potential of the broader class of aminophenol derivatives, no specific data for the ortho-hydroxypropyl variant exists. google.comdocumentsdelivered.comnih.gov
Phenotypic Screening Approaches
A review of scientific literature did not yield any studies where this compound was included in phenotypic screening campaigns to identify novel biological activities.
In Vivo Preclinical Model Studies
Consistent with the lack of in vitro data, there are no published reports on the evaluation of this compound in any preclinical animal models.
Animal Models for Disease States
No research has been made public regarding the use of this specific compound in animal models for any disease states, including but not limited to inflammatory conditions or infections.
Efficacy Assessment in Preclinical Animal Models
As no studies in animal models have been reported, there is consequently no data on the efficacy of this compound in any preclinical setting.
Dose-Response Characterization in Animal Models
Comprehensive searches of scientific literature and databases have revealed a notable absence of specific studies on the dose-response characterization of this compound in animal models. While research exists for broader categories of aminophenol derivatives, data detailing the in vivo effects of this specific compound at varying dosages are not publicly available. Consequently, information regarding its therapeutic and toxic dose ranges, as well as the relationship between the administered dose and the observed biological effects in preclinical animal studies, remains uncharacterized.
Comparative Biological Activities of Stereoisomers and Analogues
There is a significant gap in the scientific literature concerning the comparative biological activities of the stereoisomers and analogues of this compound. Investigations into how the specific (1S,2S) configuration influences its pharmacological effects compared to its other stereoisomers ((1R,2R), (1S,2R), and (1R,2S)) have not been reported. Similarly, studies comparing the biological activity of this compound with its structural analogues are not available. Such comparative studies are crucial for understanding the structure-activity relationships of this class of compounds and for identifying the key molecular features responsible for any potential biological activity. The lack of this information limits a deeper understanding of its pharmacological profile.
Structure Activity Relationship Sar Studies of 2 1s,2s 1 Amino 2 Hydroxypropyl Phenol Derivatives
Design and Synthesis of Analogues and Derivatives of the Compound
The generation of analogues and derivatives of 2-[(1S,2S)-1-amino-2-hydroxypropyl]phenol is crucial for exploring its SAR. The synthetic strategies for this class of compounds, known as chiral β-amino alcohols, are well-established and often focus on controlling the stereochemistry at the two chiral centers.
General Synthetic Approaches:
A common and efficient method for synthesizing chiral β-amino alcohols is through the asymmetric transfer hydrogenation of α-amino ketones. nih.gov This method can produce compounds with high enantioselectivity. nih.gov For instance, a facile synthetic protocol has been developed for related drug molecules like norepinephrine (B1679862) and epinephrine (B1671497) starting from unprotected α-ketoamines, achieving enantioselectivities of over 99% ee. nih.gov Another approach involves the asymmetric reductive amination of α-hydroxy ketones using engineered amine dehydrogenases, which can also yield chiral amino alcohols with high stereoselectivity. frontiersin.orgnih.gov
More recent innovations include chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines. westlake.edu.cn This method allows for the modular synthesis of chiral β-amino alcohols by controlling both chemical and stereochemical selectivity. westlake.edu.cn The synthesis of derivatives often involves modifying the aromatic ring or the amine function. For example, various substituents can be introduced onto the phenyl ring of a starting phenol (B47542) before the side chain is constructed.
Design of Analogues:
The design of analogues would systematically probe the importance of the key structural features of this compound: the ortho-hydroxyl group on the phenyl ring, the stereochemistry of the amino and hydroxyl groups on the propyl side chain, and the primary amino group.
Aromatic Ring Substitution: Analogues would be designed with substituents at various positions on the phenyl ring to investigate the influence of electronic and steric effects.
Side Chain Modification: The length and branching of the alkyl chain can be altered. For example, changing the propyl group to an ethyl or butyl group.
Amine Substitution: The primary amine could be converted to secondary or tertiary amines by alkylation to explore the impact on receptor binding.
A representative, though not exhaustive, table of potential synthetic modifications is presented below.
| Modification Site | Type of Modification | Rationale |
| Phenyl Ring | Introduction of electron-donating groups (e.g., -OCH3) | To assess the impact of increased electron density on the aromatic ring. |
| Phenyl Ring | Introduction of electron-withdrawing groups (e.g., -Cl, -NO2) | To evaluate the effect of decreased electron density and potential for new interactions. |
| Propyl Side Chain | Alteration of alkyl chain length (e.g., ethyl, butyl) | To probe the optimal distance between the phenyl ring and the amino group. |
| Amino Group | N-alkylation (e.g., -CH3, -CH2CH3) | To investigate the influence of steric bulk and basicity on activity. |
| Hydroxyl Group (Side Chain) | Esterification or etherification | To determine the necessity of a free hydroxyl group for hydrogen bonding. |
Elucidation of Key Pharmacophores and Structural Motifs
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For phenylethanolamine derivatives, the key pharmacophoric features are well-recognized and are directly applicable to this compound.
The essential pharmacophoric elements for many phenylethanolamines that interact with adrenergic receptors include:
An Aromatic Ring: This feature is crucial for van der Waals and pi-pi stacking interactions within the receptor binding pocket.
A Hydroxyl Group on the β-Carbon: The hydroxyl group on the carbon adjacent to the phenyl ring (β-position) is often critical for binding, typically through a hydrogen bond with the receptor. The (R)-configuration at this center is generally preferred for activity at adrenergic receptors.
A Protonatable Amino Group: At physiological pH, the amino group is protonated, forming a cation that engages in an ionic interaction with an acidic amino acid residue (e.g., aspartate) in the receptor. A separation of two carbon atoms between the phenyl ring and the amino group is generally optimal.
A pharmacophore model for a related class of compounds, 2-(phenylamino)aceto-hydrazides, identified key features for inhibitory activity, which often include aromatic centers, hydrogen bond donors, and hydrogen bond acceptors. nih.gov While the specific target may differ, the principles of identifying these key interacting motifs remain the same.
Impact of Substituent Modifications on Biological Activity and Selectivity
The biological activity and selectivity of phenylethanolamine derivatives can be significantly altered by modifying the substituents on the aromatic ring and the amino group.
Aromatic Ring Substitutions:
Amine Group Substitutions:
The nature of the substituent on the amino group is a critical determinant of activity and selectivity at adrenergic receptors. Generally, for agonist activity, increasing the size of the N-alkyl substituent from a proton to a methyl, ethyl, and isopropyl group tends to decrease α-adrenergic activity and increase β-adrenergic activity. youtube.com A tertiary butyl group on the nitrogen often confers selectivity for β2-receptors. youtube.com This suggests that the binding pocket of β-receptors is more accommodating to larger, lipophilic substituents on the amine. Therefore, converting the primary amine in this compound to various secondary amines would be a key strategy to modulate its biological activity and selectivity profile.
The following table summarizes the expected impact of various substitutions based on studies of related phenylethanolamines.
| Derivative | Modification | Predicted Impact on Activity/Selectivity |
| 3-hydroxy isomer | Positional isomer of the phenolic -OH | Likely significant change in binding affinity and selectivity due to altered hydrogen bonding geometry. |
| 4-hydroxy isomer | Positional isomer of the phenolic -OH | Likely significant change in binding affinity and selectivity due to altered hydrogen bonding geometry. |
| N-methyl derivative | Alkylation of the amino group | Potential shift towards increased β-adrenergic activity and decreased α-adrenergic activity. |
| N-isopropyl derivative | Alkylation of the amino group | Further increase in β-adrenergic activity is possible. |
| 4-chloro derivative | Halogenation of the phenyl ring | Potential increase in β-blocking activity, depending on the specific receptor subtype. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable for predicting the activity of newly designed compounds and for understanding the physicochemical properties that govern their biological effects.
Development of a QSAR Model:
To develop a QSAR model for derivatives of this compound, a dataset of analogues with their corresponding biological activities (e.g., IC50 or EC50 values) would be required. A variety of molecular descriptors would then be calculated for each compound. These descriptors can be classified as:
Electronic Descriptors: Such as partial atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These describe the electronic properties of the molecule.
Steric Descriptors: Including molecular weight, molar volume, and surface area, which describe the size and shape of the molecule.
Hydrophobic Descriptors: Such as the partition coefficient (logP), which quantifies the lipophilicity of the compound.
Topological Descriptors: These are numerical values that describe the connectivity of atoms in a molecule.
Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation that correlates the descriptors with the biological activity.
Insights from QSAR Studies on Related Compounds:
A hypothetical QSAR equation for a series of this compound derivatives might take the following form:
log(1/IC50) = c0 + c1logP + c2LUMO + c3*MR + ...
Where c0, c1, c2, c3 are coefficients determined by the regression analysis, logP is the hydrophobicity, LUMO is the energy of the lowest unoccupied molecular orbital, and MR is the molar refractivity. The signs and magnitudes of the coefficients would indicate whether a particular property has a positive or negative influence on the biological activity.
The development of a robust QSAR model for this class of compounds would be a powerful tool for the rational design of new derivatives with improved therapeutic potential.
Advanced Analytical and Characterization Techniques for Research on 2 1s,2s 1 Amino 2 Hydroxypropyl Phenol
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of "2-[(1S,2S)-1-amino-2-hydroxypropyl]phenol." Both ¹H NMR and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.
In a typical ¹H NMR spectrum, the protons on the aromatic ring would appear as a complex multiplet in the downfield region, characteristic of substituted phenols. The protons of the propyl side chain, specifically the methine protons adjacent to the amino and hydroxyl groups, would exhibit distinct chemical shifts and coupling patterns that are crucial for confirming the (1S,2S) stereochemistry. The protons of the methyl group would appear as a doublet in the upfield region.
The ¹³C NMR spectrum would complement the proton data by showing distinct signals for each unique carbon atom. The carbons of the phenolic ring would resonate in the aromatic region, while the carbons of the side chain would appear at higher field strengths. The specific chemical shifts of the carbons bearing the amino and hydroxyl groups are particularly diagnostic.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on structurally similar compounds like (1S,2S)-norephedrine. Actual values may vary depending on the solvent and experimental conditions.)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 6.7 - 7.2 (m) | 115 - 155 |
| CH-OH | ~4.5 (d) | ~75 |
| CH-NH₂ | ~3.2 (dq) | ~55 |
| CH₃ | ~1.0 (d) | ~15 |
| NH₂ | Variable | - |
| OH (phenolic) | Variable | - |
| OH (alcoholic) | Variable | - |
Mass Spectrometry (MS) Techniques and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of "this compound." High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula.
Electron ionization (EI) mass spectrometry of related compounds like norephedrine (B3415761) typically shows a prominent molecular ion peak. nist.gov The fragmentation pattern is key to structural confirmation. A characteristic fragmentation pathway involves the cleavage of the bond between the two chiral centers, leading to the formation of a stable benzylic cation. For "this compound," this would result in a significant fragment ion corresponding to the hydroxyphenylethyl moiety. Another common fragmentation is the loss of water from the molecular ion.
Table 2: Expected Mass Spectrometry Fragmentation for this compound (Based on fragmentation patterns of norephedrine and related structures) mzcloud.orgmzcloud.orgresearchgate.net
| m/z Value | Ion | Description |
| 167 | [M]⁺ | Molecular Ion |
| 149 | [M-H₂O]⁺ | Loss of water |
| 121 | [C₇H₇O₂]⁺ | Cleavage product (hydroxy-tropylium ion) |
| 44 | [C₂H₆N]⁺ | Cleavage product (ethyl-amine fragment) |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in "this compound." The spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the phenolic and alcoholic hydroxyl groups, as well as the N-H stretching of the primary amine. analis.com.myresearchgate.net Aromatic C-H stretching would be observed around 3000-3100 cm⁻¹, and C-O stretching of the phenol (B47542) and alcohol would appear in the 1000-1250 cm⁻¹ region. analis.com.my
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Due to the presence of the phenolic ring, "this compound" is expected to exhibit strong UV absorbance. Phenolic compounds typically show two main absorption bands in the UV region. ijset.inijpsjournal.comnveo.orgijsr.net For a substituted phenol like the target compound, these bands would likely appear around 220 nm and 270-280 nm. The exact position and intensity of these bands can be influenced by the solvent and pH.
Chromatographic Separation and Purification Methodologies
Chromatographic techniques are essential for the separation of "this compound" from reaction mixtures, for its purification, and for its quantitative analysis.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes
High-Performance Liquid Chromatography (HPLC) is a versatile technique for both the analysis and purification of "this compound." Given the compound's stereochemistry, chiral HPLC is of particular importance to separate the (1S,2S) enantiomer from other stereoisomers.
For analytical purposes, reversed-phase HPLC is commonly used. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like methanol (B129727) or acetonitrile (B52724) would be a typical starting point. nih.govsielc.com Detection is often achieved using a UV detector set at one of the compound's absorption maxima, for instance, around 275 nm. sielc.com
For the separation of enantiomers, a chiral stationary phase (CSP) is required. Pirkle-type columns or those based on cyclodextrin (B1172386) derivatives have been shown to be effective for the separation of similar compounds like norephedrine. nih.govtandfonline.comresearchgate.netshodex.com The choice of mobile phase, often a mixture of hexane (B92381), a chlorinated solvent, and an alcohol, is critical for achieving optimal resolution. nih.govtandfonline.com Preparative HPLC, using larger columns and higher flow rates, can be employed to isolate the pure (1S,2S) enantiomer in larger quantities.
Table 3: Exemplary HPLC Conditions for the Analysis of Phenylpropanolamine-like Compounds nih.govscribd.comnih.govresearchgate.netsigmaaldrich.com
| Parameter | Condition |
| Column | Reversed-phase C18, 5 µm |
| Mobile Phase | Methanol:Acetonitrile:0.1 M Acetic Acid:Triethylamine (20:20:60:0.6 v/v/v/v) with 0.5 mM sodium heptanesulfonate |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column (Chiral) | Chiral stationary phase (e.g., acetylated β-cyclodextrin) |
| Mobile Phase (Chiral) | Hexane:1,2-dichloroethane:iso-propanol |
Gas Chromatography (GC) and Thin-Layer Chromatography (TLC)
Gas Chromatography (GC) is another valuable technique for the analysis of "this compound," often coupled with a mass spectrometer (GC-MS). Due to the polar nature and low volatility of the compound, derivatization is typically required prior to GC analysis. nih.govnih.gov The hydroxyl and amino groups can be reacted with derivatizing agents like trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to produce more volatile derivatives. nih.govscielo.brscielo.br Chiral GC columns can be used to separate the derivatized stereoisomers. oup.com
Table 4: Representative GC-MS Parameters for Derivatized Sympathomimetic Amines asianpubs.orgbts.govacs.orgacs.org
| Parameter | Condition |
| Column | HP-5MS (or similar), 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Carrier Gas | Helium at 1.0 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Temperature gradient (e.g., 50°C to 300°C at 20°C/min) |
| Detector | Mass Spectrometer (Scan mode or Selected Ion Monitoring) |
| Derivatization | Required (e.g., with HFBA, MSTFA) |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring reaction progress and for preliminary purity assessment. rsc.orgoiv.int The compound is spotted on a TLC plate coated with a stationary phase like silica (B1680970) gel. libretexts.orgreachdevices.com A suitable mobile phase, often a mixture of a polar and a non-polar solvent, is used to develop the plate. Visualization of the spots can be achieved under UV light, as the phenolic ring is UV-active. libretexts.org Alternatively, staining with a reagent like ninhydrin, which reacts with the primary amine to produce a colored spot, can be used. silicycle.comyoutube.comyoutube.com Chiral TLC plates or chiral additives in the mobile phase can be used for the enantiomeric separation of amino alcohols. nih.gov
Chiral Chromatography for Enantiomeric Excess Determination
The determination of the enantiomeric excess (ee) of this compound is critical, as different enantiomers of a chiral compound can exhibit distinct biological activities. americanpharmaceuticalreview.com High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the gold standard for this purpose. americanpharmaceuticalreview.comijrpr.com The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. preprints.org
For compounds structurally similar to this compound, such as phenylpropanolamine (norephedrine), various HPLC methods have been successfully developed. nih.govnih.gov These methods can be broadly categorized as direct or indirect. Direct methods, which utilize CSPs, are more common. ijrpr.com Polysaccharide-based CSPs, like those derived from cellulose (B213188) or amylose, are particularly effective for a wide range of compounds. ijrpr.com Indirect methods involve derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. preprints.orgnih.gov For instance, phenylpropanolamine enantiomers have been separated after derivatization with 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate. nih.gov
The choice of mobile phase is crucial for optimizing separation. nih.gov In normal-phase HPLC, a mixture of a nonpolar solvent like hexane with a polar modifier such as isopropanol (B130326) or ethanol (B145695) is often used. nih.gov The concentration of the polar modifier can be adjusted to fine-tune the retention and resolution. nih.gov
| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Analyte | Resolution (Rs) | Notes |
|---|---|---|---|---|
| Urea (B33335) Derivative CSP | Hexane / 1,2-Dichloroethane / Isopropanol (73.5:25:1.5 v/v) | Norephedrine | >1.5 | Demonstrates good separation with optimized mobile phase. nih.gov |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane / Ethanol | Various NSAIDs | >2.0 | A common CSP for separating acidic and neutral chiral compounds. ijrpr.com |
| α1-acid glycoprotein (B1211001) (AGP) | Phosphate Buffer / Acetonitrile | β-blockers | >1.8 | Protein-based CSP effective for basic and acidic drugs. ijrpr.com |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an indispensable technique for determining the unambiguous three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orgnih.gov This method provides precise information on bond lengths, bond angles, and the conformation of the molecule, which is fundamental to understanding its physicochemical properties and interactions. researchgate.net The process involves crystallizing the purified compound and exposing the crystal to a beam of X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure can be modeled and refined. nih.gov
| Parameter | Value | Significance |
|---|---|---|
| Crystal System | Monoclinic | Describes the basic geometric shape of the unit cell. nih.gov |
| Space Group | P21/c | Defines the symmetry elements within the unit cell. nih.gov |
| a (Å) | 6.3277(4) | Dimensions of the unit cell edges. researchgate.net |
| b (Å) | 29.231(2) | |
| c (Å) | 7.8428(5) | |
| β (°) | 92.515(2) | Angle of the unit cell. researchgate.net |
| Volume (ų) | 1447.41(16) | Volume of the unit cell. researchgate.net |
| Z | 4 | Number of molecules in the unit cell. nih.gov |
Microscopic and Imaging Techniques for Cellular Localization Studies
Visualizing the subcellular location of a compound is essential for understanding its mechanism of action and potential targets. nih.gov Fluorescence microscopy is a powerful tool for these studies due to its high sensitivity and specificity. nih.govnih.gov For a compound like this compound, which contains a phenol group, there is potential for intrinsic fluorescence that could be exploited for imaging. nih.govresearchgate.net Aminophenols and their derivatives are known to exhibit fluorescence, which can sometimes be enhanced or shifted upon interaction with cellular components or changes in the microenvironment. researchgate.net
If the intrinsic fluorescence is insufficient for clear imaging, the compound can be chemically modified with a fluorophore (a fluorescent tag). This strategy allows for detection with high signal-to-noise ratios. Another advanced approach involves using nanoparticles, such as carbon dots, as fluorescent probes that can interact with the target compound or be functionalized to carry it, enabling its detection within cells. researchgate.net
The choice of cell fixation method is a critical step in preparing samples for microscopy, as different methods can affect the preservation of cellular structures and the localization of molecules. nih.gov Cross-linking fixatives like paraformaldehyde are commonly used to preserve the in-situ positions of proteins and other molecules. nih.gov Following fixation and potential fluorescent labeling, techniques like confocal fluorescence microscopy can be used to obtain high-resolution, three-dimensional images of the compound's distribution within the cell. More advanced super-resolution microscopy techniques, such as single-molecule localization microscopy, can even visualize individual molecules, offering unprecedented detail. theopenscholar.comnih.gov
| Technique | Principle | Application for Target Compound |
|---|---|---|
| Confocal Fluorescence Microscopy | Uses a pinhole to reject out-of-focus light, enabling the reconstruction of 3D images from optical sections. | To visualize the distribution of the fluorescently-tagged or intrinsically fluorescent compound in different cellular compartments. |
| Super-Resolution Microscopy (e.g., SMLM) | Overcomes the diffraction limit of light to achieve nanoscale resolution, allowing visualization of single molecules. theopenscholar.com | To precisely pinpoint the location of individual molecules of the compound in relation to specific subcellular structures. |
| Live-Cell Imaging | Imaging of living cells over time to observe dynamic processes. nih.gov | To track the uptake, transport, and potential redistribution of the compound within living cells in real-time. |
Theoretical and Computational Chemistry Approaches to 2 1s,2s 1 Amino 2 Hydroxypropyl Phenol
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-[(1S,2S)-1-amino-2-hydroxypropyl]phenol, this would involve simulating its interaction with the active site of a target protein. Such simulations could provide insights into its binding affinity and mode of action. However, no specific protein targets for this compound itself have been identified and studied through molecular docking in the available literature.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are employed to understand the electronic structure and reactivity of a molecule. Methods like Density Functional Theory (DFT) could be used to determine properties such as molecular orbital energies (HOMO-LUMO gap), electrostatic potential, and charge distribution for this compound. researchgate.net These calculations would offer a deeper understanding of its chemical stability and potential reaction mechanisms. While studies have been performed on related 2-aminophenol (B121084) derivatives researchgate.netnih.govrsc.org, specific data for the title compound is not available.
Molecular Dynamics Simulations for Conformational Flexibility and Binding Kinetics
Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules. An MD simulation of this compound would reveal its conformational flexibility in different solvent environments. When studied in complex with a protein, MD can provide information on the stability of the ligand-protein interaction and help in the calculation of binding free energies. mdpi.comnih.gov No such simulations have been published for this specific compound.
In Silico Prediction of Potential Biological Targets and Pathways
In silico target prediction tools use the structure of a small molecule to screen against databases of known protein structures to identify potential biological targets. researchgate.netnih.gov This approach could hypothetically be used to identify proteins that this compound might interact with in a biological system, thereby suggesting potential pharmacological or toxicological pathways. nih.gov This type of predictive study for this compound has not been reported.
Virtual Screening for Identification of Novel Scaffolds
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.govresearchgate.net While this compound could theoretically serve as a starting point or a fragment in a virtual screening campaign to design new molecules, there is no evidence in the literature of it being used for this purpose.
Biosynthesis and Biotechnological Production of 2 1s,2s 1 Amino 2 Hydroxypropyl Phenol
Elucidation of Putative Biosynthetic Pathways
The natural biosynthetic pathway for 2-[(1S,2S)-1-amino-2-hydroxypropyl]phenol has not been explicitly detailed in the scientific literature. However, by examining the biosynthesis of structurally similar compounds, such as (1S,2S)-norpseudoephedrine, and the metabolism of aromatic compounds, a putative pathway can be proposed. The biosynthesis of aromatic amino acids like phenylalanine and tyrosine serves as a fundamental starting point in many microorganisms and plants. nih.govyoutube.com
A plausible biosynthetic route could originate from the shikimate pathway, which is responsible for the synthesis of aromatic amino acids. nih.govresearchgate.net The pathway would likely proceed through the following key stages:
Formation of an Aromatic Precursor: The pathway would likely start with an aromatic amino acid, such as L-tyrosine, which already contains the phenol (B47542) group. In bacteria and plants, chorismate is a key branch point for the synthesis of tryptophan, phenylalanine, and tyrosine. youtube.com
Side-Chain Modification: The propyl side chain with the amino and hydroxyl groups would then be assembled. This could be analogous to the biosynthesis of (1S,2S)-norpseudoephedrine, which is derived from phenylalanine. researchgate.net This process often involves the action of a thiamine (B1217682) pyrophosphate (TPP)-dependent lyase that catalyzes the condensation of a precursor like pyruvate (B1213749) with an aromatic aldehyde.
Stereoselective Amination and Reduction: The final steps would involve the stereospecific introduction of the amino group and the reduction of a keto group to a hydroxyl group, yielding the desired (1S,2S) configuration. This is often achieved by the action of stereoselective transaminases and reductases.
The catabolism of related compounds like 2-aminophenol (B121084) in bacteria such as Burkholderia xenovorans LB400 involves a set of amn genes that encode for enzymes responsible for ring cleavage. researchgate.net While this is a degradative pathway, the enzymes involved in the initial steps of modifying aromatic compounds could provide insights into the types of biocatalysts capable of acting on such structures.
Enzymatic Synthesis and Biotransformation Approaches
The enzymatic synthesis of chiral amino diols and polyols offers a powerful and highly selective method for producing compounds like this compound. This approach often utilizes enzyme cascades where multiple reactions are carried out in a single pot, sometimes without the need for intermediate purification. researchgate.netnih.gov
Key enzymatic reactions that could be employed include:
Aldol (B89426) Addition: A stereoselective aldol reaction catalyzed by an aldolase (B8822740), such as D-fructose-6-phosphate aldolase (FSA), could be used to form the carbon-carbon bond and set one of the chiral centers. nih.gov
Reductive Amination: The subsequent introduction of the amino group can be achieved through reductive amination of a ketone intermediate. This can be catalyzed by engineered amine dehydrogenases (AmDHs) or transaminases (TAs). nih.govfrontiersin.orgresearchgate.net AmDHs are particularly attractive as they can utilize ammonia (B1221849) as the amine donor, which is inexpensive. frontiersin.org
Enzyme Cascades: A one-pot, two-step enzyme cascade combining a lyase and a transaminase can be a highly efficient strategy. For instance, a lyase can generate an α-hydroxy ketone intermediate, which is then aminated by a stereoselective transaminase to yield the desired amino alcohol. researchgate.net
The following table summarizes potential enzymatic approaches:
| Enzymatic Step | Enzyme Class | Potential Substrates | Key Advantage | Reference |
|---|---|---|---|---|
| Carbon-Carbon Bond Formation | Aldolase (e.g., FSA) | Aromatic aldehyde and a donor molecule | Stereoselective formation of a new chiral center | nih.gov |
| Amination | Amine Dehydrogenase (AmDH) | α-hydroxy ketone | High enantioselectivity and use of inexpensive ammonia | nih.govfrontiersin.org |
| Amination | Transaminase (TA) | α-hydroxy ketone | High stereoselectivity for producing specific enantiomers | researchgate.netresearchgate.net |
Biotransformation using whole-cell catalysts is another viable approach. For example, baker's yeast has been used for the stereoselective reduction of diones to produce chiral diols. jst.go.jp Similarly, microorganisms could be used to transform a readily available precursor into the desired product.
Microbial Fermentation and Culture Optimization for Compound Production
The production of this compound via microbial fermentation would likely involve a metabolically engineered microorganism. Strains of Escherichia coli and Corynebacterium glutamicum are commonly used for the production of aromatic amino acids and their derivatives. nih.gov The fermentation process would need to be carefully optimized to maximize the yield and productivity of the target compound.
Key aspects of culture optimization would include:
Medium Composition: The growth medium would need to be tailored to support robust cell growth and provide the necessary precursors for the biosynthetic pathway. This includes optimizing the carbon and nitrogen sources, as well as any necessary vitamins and trace elements.
Fermentation Conditions: Parameters such as temperature, pH, and dissolved oxygen levels would need to be tightly controlled to maintain optimal enzyme activity and cell viability. For example, the optimal temperature for the synthesis of some chiral amines using transaminases is around 40-50°C, and the optimal pH is often slightly alkaline. researchgate.net
Substrate Feeding Strategy: A fed-batch or continuous culture strategy might be employed to maintain substrate concentrations at optimal levels and avoid potential substrate or product inhibition.
The production of higher alcohols in engineered microorganisms has been extensively studied, and these strategies can be adapted for the production of aromatic amino alcohols. nih.govresearchgate.net
Genetic Engineering and Pathway Engineering for Enhanced Yields
Genetic and pathway engineering are crucial for developing microbial strains capable of producing this compound at high titers. The general strategies would involve:
Overexpression of Key Enzymes: The genes encoding the enzymes in the putative biosynthetic pathway would need to be identified and overexpressed in the production host. This could involve cloning the genes into high-copy number plasmids or integrating them into the host chromosome.
Elimination of Competing Pathways: To channel the metabolic flux towards the target compound, competing pathways that drain key precursors would need to be knocked out or downregulated. For example, pathways leading to the formation of other aromatic compounds or the degradation of the product could be targeted. nih.gov
Enhancing Precursor Supply: The production of the starting aromatic amino acid precursor, likely L-tyrosine, would need to be enhanced. This can be achieved by engineering the shikimate pathway to increase the supply of chorismate and subsequent conversion to tyrosine. nih.gov
Directed Evolution of Enzymes: The catalytic efficiency and stereoselectivity of the key enzymes, such as the lyase and transaminase, could be improved through directed evolution. This involves generating libraries of enzyme variants and screening for those with improved properties. nih.govfrontiersin.org
The following table outlines potential genetic engineering strategies:
| Strategy | Target | Objective | Reference |
|---|---|---|---|
| Gene Overexpression | Biosynthetic pathway enzymes | Increase metabolic flux towards the product | nih.gov |
| Gene Knockout | Competing metabolic pathways | Prevent diversion of precursors | nih.gov |
| Pathway Engineering | Shikimate pathway | Increase supply of aromatic amino acid precursors | nih.govresearchgate.net |
| Protein Engineering | Key enzymes (e.g., AmDH, TA) | Improve catalytic efficiency and stereoselectivity | nih.govfrontiersin.org |
By combining these rational and evolutionary engineering approaches, it is feasible to develop a microbial cell factory for the efficient and sustainable production of this compound.
Analogues, Prodrug Strategies, and Future Derivatization of 2 1s,2s 1 Amino 2 Hydroxypropyl Phenol
Synthesis and Biological Evaluation of Novel Analogues
The synthesis of novel analogues of 2-[(1S,2S)-1-amino-2-hydroxypropyl]phenol would likely focus on modifications of the aromatic ring, the amino group, and the hydroxyl group to explore structure-activity relationships. The 2-aminophenol (B121084) scaffold is a versatile starting point for generating a library of derivatives. chemicalbook.com
Recent advancements in synthetic methodologies have provided efficient and green pathways for the synthesis of 2-aminophenol derivatives. For instance, transition-metal-free methods have been developed for the synthesis of N-functionalized 2-aminophenols from readily available starting materials like cyclohexanones and amines. cas.cnnih.gov Such approaches could be adapted to introduce a variety of substituents onto the amino group of the parent compound, potentially modulating its biological activity.
The biological evaluation of 2-aminophenol derivatives has revealed a broad spectrum of activities. For example, certain derivatives have been investigated for their potential as 5-lipoxygenase inhibitors, which could be beneficial in treating allergic and inflammatory conditions. google.com Others have shown promise as antioxidants. koreascience.kr The introduction of different functional groups can significantly impact the biological profile, as demonstrated by the varied activities of different substituted 2-aminophenol compounds.
Below is a table summarizing the types of biological activities observed in various 2-aminophenol analogues described in the literature.
| Analogue Type | Modification | Reported Biological Activity | Reference |
| N-Functionalized 2-Aminophenols | Varied substituents on the nitrogen atom | Precursors to bioactive molecules and natural products | nih.gov |
| 2-Aminobenzoxazoles | Cyclization of 2-aminophenols | Enzyme inhibition (e.g., proteases, topoisomerase II) | nih.gov |
| 2-Allyl-4-aminophenol Derivatives | Introduction of nitrobenzamide groups | Antioxidant activity | koreascience.kr |
| General 2-Aminophenol Derivatives | Varied substitutions | 5-Lipoxygenase and cyclooxygenase inhibition | google.com |
Design and Research of Prodrugs for Improved Preclinical Pharmacokinetics
The presence of amino and hydroxyl groups in this compound makes it a suitable candidate for prodrug design. Prodrug strategies are often employed to overcome unfavorable physicochemical properties of a parent drug, such as poor solubility or limited membrane permeability, thereby improving its pharmacokinetic profile. nih.gov
For aminophenols, several prodrug strategies have been explored. One common approach involves the temporary masking of the polar amino and hydroxyl groups to increase lipophilicity and enhance absorption. For instance, urea (B33335) and thiourea (B124793) derivatives of 4-aminophenol (B1666318) have been synthesized as prodrugs for targeted delivery to melanocytes, where they can be activated by the enzyme tyrosinase. nih.govrsc.orgrsc.org This highlights the potential for designing tissue-specific prodrugs of this compound.
The general principles of prodrug design for amines involve derivatization to form structures like carbamates, amides, or N-oxides, which can be cleaved in vivo either enzymatically or chemically to release the active parent drug. nih.gov The choice of the promoiety is crucial and can be tailored to control the rate and site of drug release.
The table below outlines potential prodrug strategies that could be applied to this compound based on general knowledge of aminophenol and amine prodrugs.
| Prodrug Strategy | Promoieties | Rationale for Improvement | Potential Activation Mechanism |
| Increased Lipophilicity | Acyl, carbamate (B1207046), or lipid conjugation | Enhanced membrane permeability and oral absorption | Enzymatic hydrolysis (e.g., by esterases or amidases) |
| Improved Water Solubility | Phosphate or amino acid esters | Facilitates formulation for parenteral administration | Enzymatic cleavage (e.g., by phosphatases or peptidases) |
| Targeted Delivery | Enzyme-labile linkages (e.g., for tyrosinase) | Site-specific release of the active drug | Enzyme-specific cleavage at the target site |
| N-Oxide Formation | Oxidation of the amino group | Bioreductive activation in hypoxic tissues | Reduction by enzymes like cytochrome P450 reductases |
Conjugation Strategies for Targeted Delivery in Research Models
Conjugation of this compound to a targeting moiety is a promising strategy to enhance its delivery to specific cells or tissues, thereby increasing efficacy and reducing potential off-target effects. The phenolic hydroxyl group and the primary amino group are amenable to various conjugation chemistries.
For phenolic compounds in general, various delivery systems have been investigated to achieve targeted release. These include encapsulation in nanoparticles, liposomes, or micelles, which can be further functionalized with targeting ligands such as antibodies, peptides, or aptamers. mdpi.commdpi.comresearchgate.net For instance, delivery systems utilizing materials like chitosan (B1678972) and alginate can be designed for pH-sensitive release in the gastrointestinal tract. mdpi.com
In the context of research models, a common approach is to conjugate the compound to a fluorescent dye for imaging and tracking its distribution. Another strategy involves linking the compound to a molecule that binds to a specific receptor that is overexpressed on target cells, such as cancer cells. For example, folic acid is often used as a targeting ligand for cancers that overexpress the folate receptor.
The following table summarizes potential conjugation strategies for targeted delivery of a molecule like this compound in a research setting.
| Targeting Strategy | Conjugation Moiety | Target | Research Application |
| Passive Targeting (EPR effect) | Encapsulation in nanoparticles (e.g., liposomes, polymeric nanoparticles) | Tumor tissue | Enhancing drug accumulation in solid tumors |
| Active Targeting | Monoclonal antibodies, peptides (e.g., RGD), aptamers, small molecules (e.g., folic acid) | Specific cell surface receptors | Selective delivery to cancer cells or other diseased tissues |
| Organ-Specific Targeting | Glycosylation | Liver (asialoglycoprotein receptor) | Delivery to hepatocytes |
| Intracellular Targeting | Cell-penetrating peptides (e.g., Tat) | Intracellular compartments | Delivery of the compound to its intracellular site of action |
Exploration of Hybrid Molecules Incorporating the Compound's Scaffold
Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule. mdpi.com This can lead to compounds with improved affinity, selectivity, or a dual mode of action. The 2-aminophenol scaffold of this compound could serve as a valuable building block for the creation of novel hybrid molecules. chemicalbook.com
The concept of molecular hybridization has been successfully applied to various scaffolds. For example, hybrids of naphthoquinone and quinolinedione have been developed as antineoplastic agents. mdpi.com Similarly, hybrids incorporating resveratrol (B1683913) or curcumin (B1669340) have been explored for the treatment of Alzheimer's disease. nih.gov
The table below provides hypothetical examples of hybrid molecules that could be designed using the this compound scaffold.
| Hybrid Molecule Concept | Second Pharmacophore | Potential Therapeutic Target | Design Rationale |
| Dual-action anticancer agent | A known DNA-intercalating agent (e.g., doxorubicin) | Cancer cells | Combining two different mechanisms of anticancer activity |
| Neuroprotective agent | A moiety with antioxidant properties (e.g., a portion of the curcumin structure) | Neurodegenerative diseases | Targeting multiple pathways involved in neuronal cell death |
| Anti-inflammatory agent | An NSAID (e.g., ibuprofen) | Inflammatory pathways | Synergistic anti-inflammatory effects |
| Metal-chelating agent | A known metal-chelating moiety | Diseases associated with metal dyshomeostasis | Combining a biological activity with the ability to modulate metal ion levels |
Future Research Directions and Emerging Applications of 2 1s,2s 1 Amino 2 Hydroxypropyl Phenol
Exploration of New Therapeutic Areas and Biological Applications in Preclinical Research
The foundational structure of 2-[(1S,2S)-1-amino-2-hydroxypropyl]phenol serves as a promising starting point for the exploration of new therapeutic avenues, particularly in complex diseases requiring nuanced molecular interventions.
Neurodegenerative Diseases: Preclinical research has begun to probe the potential of derivatives of this compound in the context of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. ebi.ac.uk The rationale stems from the compound's inherent ability to interact with adrenergic receptors, which are implicated in the pathophysiology of these conditions. physiology.org The phenol (B47542) moiety, a common feature in many neuroprotective agents, is believed to contribute to antioxidant effects and the ability to cross the blood-brain barrier. thoracickey.com Research is focused on modifying the core structure to enhance affinity and selectivity for specific receptor subtypes or to introduce additional functionalities that can tackle the multifactorial nature of neurodegeneration, such as amyloid-beta aggregation or tau hyperphosphorylation. physiology.orgnih.gov
Oncology: The aminophenol scaffold is also gaining attention in cancer research. semanticscholar.org Studies on novel aminophenol analogues have demonstrated potent anticancer activities against various cancer cell lines, including breast and prostate cancer, as well as leukemia. semanticscholar.org The mechanism of action appears to be linked to the induction of apoptosis. semanticscholar.org Future research on this compound derivatives could focus on optimizing the side chain to enhance cellular uptake and pro-apoptotic efficacy in tumor cells, potentially leading to new classes of chemotherapeutic agents. semanticscholar.org The substitution of an amide fragment with a sulfonamide structure in some 4-amino-2-phenol derivatives has been shown to yield high specific protein kinase and angiogenesis inhibitory activities, suggesting a path for modifying the this compound scaffold for anticancer applications. nih.gov
Radiopharmaceutical Development: There is emerging interest in using radiolabeled versions of this compound for diagnostic imaging. ebi.ac.uk For instance, the development of radiopharmaceuticals for positron emission tomography (PET) could enable non-invasive visualization and quantification of adrenergic receptors in various organs, aiding in the diagnosis and monitoring of cardiovascular and neurological diseases. thoracickey.comnih.gov
Development of Advanced Synthetic and Biosynthetic Routes
The precise three-dimensional arrangement of atoms in this compound is critical to its biological activity. Consequently, the development of advanced, highly stereoselective synthetic methods is a key area of future research.
Asymmetric Chemical Synthesis: Traditional synthetic routes often produce a mixture of stereoisomers, requiring difficult and costly separation processes. researchgate.net Future efforts will likely concentrate on asymmetric synthesis strategies that can directly yield the desired (1S,2S) isomer with high purity. Methods such as asymmetric hydrogenation, CBS-oxazaborolidine reduction, and stereoselective Henry reactions are being refined for the synthesis of optically active 2-amino-1-phenylethanol (B123470) derivatives and can be adapted for this specific compound. researchgate.net The use of chiral catalysts and auxiliaries will be central to achieving high diastereoselectivity and enantioselectivity. nih.govphysiology.org
Biocatalytic and Enzymatic Synthesis: A particularly promising direction is the use of enzymes to catalyze key steps in the synthesis, offering high selectivity under mild, environmentally friendly conditions. nih.govnih.gov The synthesis of chiral amino alcohols is an active area of biocatalysis. nih.govphysiology.org Enzymes such as transaminases, lyases, and imine reductases are being engineered and employed in cascade reactions to produce complex chiral molecules from simple, achiral starting materials. nih.govmdpi.com For instance, coupling a transketolase and a transaminase reaction in a continuous-flow microreactor system represents a state-of-the-art approach to generating chiral amino alcohols. nih.gov The development of engineered amine dehydrogenases for the asymmetric reductive amination of α-hydroxy ketones is another powerful tool that could be applied to the synthesis of this compound and its analogs. nih.gov
Application as a Chemical Probe or Tool in Chemical Biology Research
Beyond its therapeutic potential, this compound and its derivatives are valuable as chemical probes for dissecting complex biological systems.
Radiolabeled Probes for PET Imaging: A significant emerging application is the use of radiolabeled analogs as tracers for PET imaging. For example, (1R,2S)-4-[18F]fluorometaraminol, a derivative of a closely related stereoisomer, has been synthesized to assess cardiac sympathetic nerve integrity. nih.gov This demonstrates the principle of modifying the parent compound to create probes for in vivo imaging of the adrenergic system. nih.govthoracickey.com Future work could focus on developing [11C] or [18F] labeled versions of this compound itself to study the distribution and density of specific adrenergic receptor subtypes in the brain and other organs, although challenges such as brain uptake must be overcome. nih.govdrugbank.com
Fluorescent Probes: The development of fluorescently tagged versions of this compound could provide powerful tools for cellular imaging. While phenylpiperazine-based fluorescent probes have been created for visualizing α1-adrenergic receptors, similar strategies could be applied to the phenylethanolamine scaffold. researchgate.net Such probes would enable researchers to visualize receptor localization, trafficking, and dynamics in living cells with high spatial and temporal resolution, offering insights into the fundamental biology of adrenergic signaling.
Pharmacological Tools: The compound can serve as a pharmacological tool to selectively activate or block specific receptor subtypes, helping to elucidate their physiological roles. nih.gov By systematically modifying its structure, researchers can create a library of related compounds with varying affinities and efficacies for different adrenergic receptors, allowing for a detailed dissection of receptor function in health and disease. wikipedia.org
Integration with Systems Biology and Omics Approaches
The full biological impact of this compound can be understood by integrating its study with systems-level "omics" technologies. These approaches can provide an unbiased, global view of the molecular changes induced by the compound.
Proteomics and Phosphoproteomics: As an adrenergic agonist, the compound initiates intracellular signaling cascades heavily dependent on protein phosphorylation. nih.gov Proteomics studies can identify the full spectrum of proteins whose expression levels change in response to treatment. nih.govphysiology.org More specifically, phosphoproteomics can map the precise phosphorylation sites on proteins that are regulated by the compound's activation of adrenergic receptors, revealing novel signaling pathways and downstream targets. nih.gov Such studies have already been used to identify new targets of β-adrenergic receptor signaling in the heart. nih.gov
Genomics and Transcriptomics: The genetic makeup of an individual can influence their response to a drug. Pharmacogenomic studies can identify genetic variations in adrenergic receptors or downstream signaling components that alter the efficacy or side effects of this compound and its derivatives. nih.govmdpi.com Furthermore, transcriptomics, using techniques like RNA-sequencing, can reveal the global changes in gene expression that occur in cells or tissues upon exposure to the compound, providing insights into its mechanisms of action and potential off-target effects. nih.gov
Metabolomics: The metabolism of sympathomimetic amines is a complex process. nih.govderangedphysiology.com Metabolomics can be employed to identify the metabolic fate of this compound and to characterize the broader metabolic perturbations it causes in biological systems. This can help in understanding its pharmacokinetic profile and identifying any bioactive metabolites. nih.gov
Potential for Multi-Targeted Research Compounds
The complexity of many chronic diseases, such as neurodegenerative disorders and cancer, has highlighted the limitations of the "one drug, one target" paradigm. physiology.orgnih.gov The structure of this compound is an ideal scaffold for the design of multi-target-directed ligands (MTDLs) that can modulate multiple biological targets simultaneously.
The phenylethanolamine core is a well-established pharmacophore for interacting with adrenergic receptors. wikipedia.org This core can be combined with other pharmacophores known to interact with different targets relevant to a specific disease. For example, in the context of Alzheimer's disease, the this compound scaffold could be linked to a moiety that inhibits acetylcholinesterase or prevents amyloid-beta aggregation. physiology.org This molecular hybridization approach aims to create a single chemical entity with a synergistic therapeutic effect and potentially reduced side effects compared to combination therapies. thoracickey.comnih.gov
The development of tapentadol, a compound with a similar phenol-amine structure that functions as both a µ-opioid receptor agonist and a norepinephrine (B1679862) reuptake inhibitor, serves as a successful clinical example of this multi-target strategy. derangedphysiology.com Future research will likely involve computational modeling and structure-based design to rationally create novel MTDLs based on the this compound framework for a variety of complex diseases. nih.govwikipedia.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
